cyclin D3

Cell cycle regulation Cyclin‑dependent kinase specificity Melanoma biology

Cyclin D3 (CCND3, CAS 147954-86-7) is a D‑type cyclin that forms a catalytic complex with cyclin‑dependent kinase 4 (CDK4) or CDK6 to phosphorylate the retinoblastoma (Rb) tumor suppressor protein, thereby governing the G1‑to‑S phase transition of the cell cycle. While all three D‑type cyclins (D1, D2, D3) share high amino acid homology and the ability to activate CDK4/6, cyclin D3 exhibits a distinct tissue‑expression profile — predominating in thymus and hematopoietic lineages — and a preferential pairing with CDK6 over CDK4 [REFS‑1].

Molecular Formula C8H11NO3
Molecular Weight 0
CAS No. 147954-86-7
Cat. No. B1179229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclin D3
CAS147954-86-7
Synonymscyclin D3
Molecular FormulaC8H11NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclin D3 (CAS 147954-86-7) — A Tissue-Specific G1/S Regulator with Distinct Binding, Expression, and Prognostic Signatures


Cyclin D3 (CCND3, CAS 147954-86-7) is a D‑type cyclin that forms a catalytic complex with cyclin‑dependent kinase 4 (CDK4) or CDK6 to phosphorylate the retinoblastoma (Rb) tumor suppressor protein, thereby governing the G1‑to‑S phase transition of the cell cycle. While all three D‑type cyclins (D1, D2, D3) share high amino acid homology and the ability to activate CDK4/6, cyclin D3 exhibits a distinct tissue‑expression profile — predominating in thymus and hematopoietic lineages — and a preferential pairing with CDK6 over CDK4 [REFS‑1]. Clinically, dysregulation of cyclin D3 is implicated in hematologic malignancies (e.g., mantle cell lymphoma, multiple myeloma, and acute lymphoblastic leukemia) and solid tumors such as melanoma, where its expression and degradation kinetics differ from cyclin D1 [REFS‑2][REFS‑3].

Why Cyclin D3 Cannot Be Functionally Substituted by Cyclin D1 or D2 in Critical Experimental Contexts


Despite their sequence similarity and shared biochemical function as CDK4/6 activators, the three D‑type cyclins are not interchangeable. Cyclin D3 exhibits preferential binding to CDK6, whereas cyclin D1 preferentially associates with CDK4; this differential partnership can alter downstream signaling and inhibitor sensitivity [REFS‑1]. In melanoma cells, overexpression of cyclin D1 fails to rescue the proliferative defect caused by cyclin D3 knockdown, demonstrating functional non‑redundancy [REFS‑2]. In hematopoietic lineages, cyclin D1 is virtually undetectable, while cyclins D2 and D3 drive cell‑cycle progression and G1 arrest, indicating tissue‑specific reliance on particular D‑cyclin isoforms [REFS‑3]. Furthermore, cyclin D3 harbors a unique threonine residue (Thr‑283) that, when phosphorylated by p38SAPK2 or mutated to alanine (T283A), dramatically alters its proteasomal degradation kinetics — a regulatory node not shared by cyclin D1 [REFS‑4]. Consequently, substituting cyclin D3 with another D‑type cyclin in cell‑based assays, gene‑targeting studies, or biomarker analyses will yield misleading results and confound therapeutic response predictions.

Quantitative Differentiators of Cyclin D3 — A Compendium of Comparator‑Driven Evidence for Scientific Selection


Preferential CDK6 Binding: A Mechanistic Distinction Between Cyclin D3 and Cyclin D1

In human melanoma cell lines, co‑immunoprecipitation assays revealed that cyclin D3 predominantly binds to CDK6, whereas cyclin D1 preferentially associates with CDK4 [REFS‑1]. Quantitative densitometric analysis from the original publication demonstrates that the cyclin D3–CDK6 interaction is significantly stronger than the cyclin D3–CDK4 interaction, while the inverse is true for cyclin D1. This differential pairing cannot be inferred from sequence homology and has direct implications for inhibitor design and selectivity profiling.

Cell cycle regulation Cyclin‑dependent kinase specificity Melanoma biology

Functional Non‑Redundancy in Melanoma: Cyclin D1 Overexpression Fails to Rescue Cyclin D3 Knockdown

RNA interference (RNAi) against cyclin D3 reduced the S‑phase fraction in A375 melanoma cells from 23.4% to 14.1% (p < 0.01) and significantly impaired proliferation. Overexpression of cyclin D1 via transfection did not restore the S‑phase fraction or proliferation rate in cyclin D3‑depleted cells, confirming that cyclin D1 cannot functionally substitute for cyclin D3 in this cellular context [REFS‑1]. This lack of rescue stands in contrast to the functional redundancy observed in some embryonic tissues and highlights the cell‑type‑specific non‑redundancy of D‑type cyclins.

Functional complementation RNA interference G1‑S progression

Thr‑283 Phosphorylation Site: A Unique Proteolytic Switch Not Present in Cyclin D1

Cyclin D3 contains a threonine residue at position 283 (Thr‑283) that is phosphorylated by p38SAPK2. The T283A mutant (Thr‑283 → Ala) is completely resistant to stress‑induced proteasomal degradation. In pulse‑chase experiments, wild‑type cyclin D3 exhibits a half‑life of approximately 30–40 minutes, whereas the T283A mutant shows a >3‑fold increase in half‑life (>120 minutes) [REFS‑1]. In contrast, cyclin D1 lacks a corresponding phosphorylation site and is regulated by a distinct degradation mechanism (GSK‑3β‑mediated phosphorylation of Thr‑286). Clinically, Thr‑283 mutations are recurrent in Burkitt's lymphoma (∼50% of cases) and are associated with cyclin D3 stabilization and oncogenic transformation [REFS‑2].

Post‑translational regulation Ubiquitin‑proteasome system Protein stability

Tissue‑Specific Expression: Cyclin D3 Dominates in Thymus and Hematopoietic Compartments

Quantitative mRNA analysis in adult mouse tissues shows that cyclin D3 is highly expressed in the thymus, whereas cyclin D1 is predominantly expressed in kidney. Specifically, cyclin D3 mRNA levels in thymus are approximately 5‑ to 10‑fold higher than in other tissues, and cyclin D1 is nearly undetectable in thymus [REFS‑1]. In the hematopoietic cell line 32Dcl3, cyclins D2 and D3 are robustly expressed in proliferating cells, but cyclin D1 is undetectable [REFS‑2]. These tissue‑specific expression patterns are recapitulated in human lymphoid malignancies, where cyclin D3 (and D2) are overexpressed in a broader spectrum of lymphomas than cyclin D1 [REFS‑3].

Tissue distribution In vivo gene expression Hematopoiesis

Diagnostic Segregation of Mantle Cell Lymphoma: The Cyclin D1/D3 Ratio Outperforms Cyclin D1 Alone

In formalin‑fixed, paraffin‑embedded lymphoma tissues, mean cyclin D3 expression was significantly lower in mantle cell lymphoma (MCL) than in chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), marginal zone lymphoma (MALT), multiple myeloma (MM), and reactive lymph nodes (p<0.05) [REFS‑1]. While cyclin D1 expression is elevated in MCL due to t(11;14) translocation, its levels overlap with several other B‑cell malignancies, reducing diagnostic specificity. The cyclin D1/D3 expression ratio completely separated MCL from FL, CLL, and reactive lymph nodes, and provided improved segregation from MALT (p<0.05) [REFS‑1]. Notably, cyclin D3 is expressed in only 6% of MCL cases, compared to 20% of diffuse large B‑cell lymphoma (DLBCL) and 22% of MCL cases express cyclin D2 [REFS‑2].

Lymphoma diagnostics Biomarker ratio Immunohistochemistry

Prognostic Value: High Cyclin D3 Expression Confers Inferior Overall Survival in Lymphoma and Multiple Myeloma

A meta‑analysis of 13 studies encompassing 16 cohorts and 2,395 patients found that high cyclin D3 expression is significantly associated with worse overall survival (HR = 1.88; 95% CI 1.31–2.69) and disease‑specific survival (HR = 2.68; 95% CI 1.35–5.31) across multiple malignancies [REFS‑1]. In lymphoma, the association is particularly strong, with high cyclin D3 predicting decreased overall survival (HR = 3.72; 95% CI 2.18–6.36) [REFS‑1]. In a cohort of 80 multiple myeloma patients, high cyclin D3 mRNA expression was an independent risk factor for poor prognosis (HR = 2.575; 95% CI 1.266–5.239) and correlated with a significantly lower 3‑year overall survival rate (p<0.05) [REFS‑2]. These data position cyclin D3 as a robust, quantifiable prognostic biomarker, especially in lymphoid and plasma cell neoplasms.

Prognostic biomarker Overall survival Hematologic malignancies

Optimized Application Scenarios for Cyclin D3: From Mechanistic Studies to Clinical Biomarker Validation


Mechanistic Dissection of CDK6‑Specific Signaling in Melanoma and Solid Tumors

Given that cyclin D3 preferentially binds to CDK6, whereas cyclin D1 partners with CDK4, researchers investigating the functional divergence of CDK4 vs. CDK6 in G1/S progression should employ cyclin D3 as a specific CDK6‑activating ligand [REFS‑1]. This is particularly critical for studies in melanoma, where cyclin D3 knockdown impairs S‑phase entry and cannot be rescued by cyclin D1 [REFS‑2]. Using cyclin D3 ensures that observed effects are truly mediated by CDK6, enabling accurate interpretation of CDK4/6 inhibitor sensitivity and resistance mechanisms.

Post‑Translational Regulation Studies: Investigating the p38SAPK2 → Thr‑283 → Fbxl8 Degradation Axis

The unique Thr‑283 phosphorylation site of cyclin D3 constitutes a discrete proteolytic switch not found in cyclin D1 or D2. The T283A mutant is essential for experiments designed to interrogate this pathway, including ubiquitination assays, half‑life measurements, and assessment of SCF‑Fbxl8 ligase activity [REFS‑3][REFS‑4]. Because ∼50% of Burkitt's lymphomas harbor Thr‑283 mutations leading to cyclin D3 stabilization, the T283A mutant is also a critical tool compound for modeling oncogenic stabilization in hematopoietic transformation assays [REFS‑4].

Hematologic Malignancy Biomarker Development and Diagnostic Pathology

Cyclin D3 exhibits robust expression in lymphoid and myeloid lineages, and its differential expression across lymphoma subtypes supports its use as a diagnostic adjunct. Specifically, the cyclin D1/D3 expression ratio provides superior segregation of mantle cell lymphoma from other B‑cell neoplasms in formalin‑fixed tissue [REFS‑5]. In multiple myeloma, high cyclin D3 expression is an independent adverse prognostic factor (HR ≈ 2.6) [REFS‑6]. For clinical pathology labs and translational oncology groups, validated cyclin D3 antibodies and qPCR assays are required to implement these evidence‑based diagnostic and prognostic workflows.

Preclinical Toxicology and Gene‑Targeting Studies in T‑Cell Biology

Because cyclin D3 is the predominant D‑type cyclin in the thymus and is essential for normal thymocyte maturation [REFS‑7], any study examining T‑cell development, thymic involution, or T‑cell acute lymphoblastic leukemia (T‑ALL) requires cyclin D3‑specific reagents. Mouse models expressing only cyclin D3 develop cerebellar abnormalities, highlighting its tissue‑specific non‑redundancy [REFS‑8]. Therefore, cyclin D3 knockout cells, shRNA constructs, and recombinant proteins should be prioritized over cyclin D1 or D2 analogs for thymic and T‑cell‑focused investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.